N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide
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Overview
Description
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide is a synthetic organic compound that features a piperidine ring and a trifluoromethyl group. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acylation: The final step involves the acylation of the piperidine derivative with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a piperidine N-oxide, while reduction could produce a secondary amine.
Scientific Research Applications
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and trifluoromethyl groups can interact with enzymes or receptors, potentially inhibiting or activating them. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-ylmethyl)-N-methylacetamide
- N-(piperidin-4-ylmethyl)-N-ethylacetamide
- N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)benzamide
Uniqueness
The presence of the trifluoromethyl group in N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide can significantly alter its chemical and biological properties compared to similar compounds. This group is known to enhance metabolic stability and lipophilicity, which can be advantageous in drug development.
Properties
Molecular Formula |
C9H15F3N2O |
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Molecular Weight |
224.22 g/mol |
IUPAC Name |
N-(piperidin-4-ylmethyl)-N-(trifluoromethyl)acetamide |
InChI |
InChI=1S/C9H15F3N2O/c1-7(15)14(9(10,11)12)6-8-2-4-13-5-3-8/h8,13H,2-6H2,1H3 |
InChI Key |
CSXARBCMTKIKPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1CCNCC1)C(F)(F)F |
Origin of Product |
United States |
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